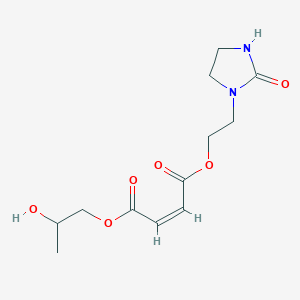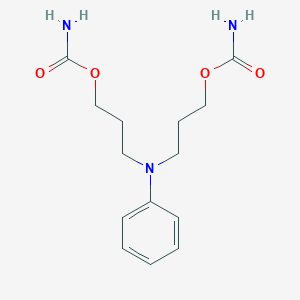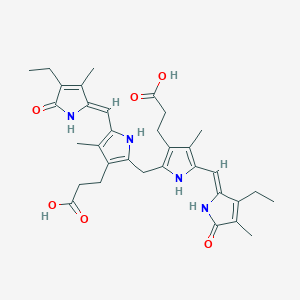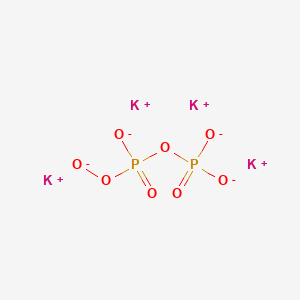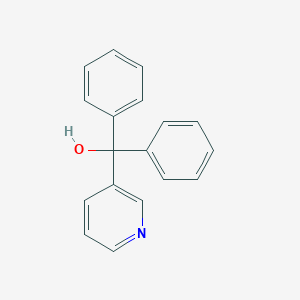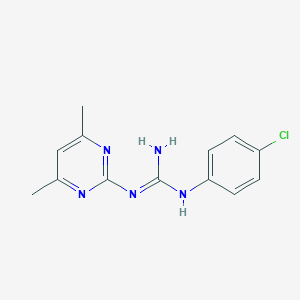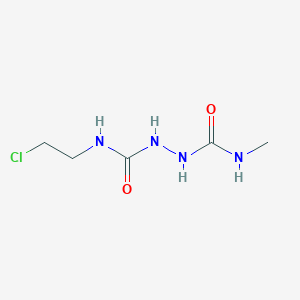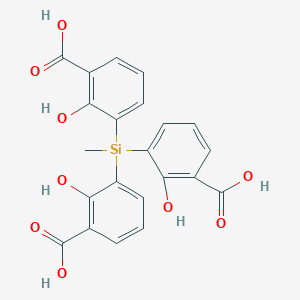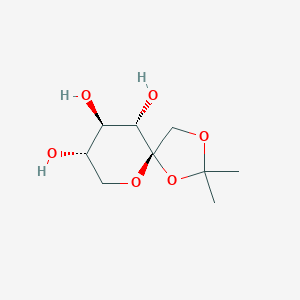![molecular formula C14H12N2O2 B103668 4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine CAS No. 18150-20-4](/img/structure/B103668.png)
4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine, also known as N-(4-nitrophenyl)-N-methyl-4-(2-pyridyl)but-3-en-1-amine, is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological effects.
Mechanism Of Action
The mechanism of action of 4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating the activity of certain enzymes and signaling pathways in the body.
Biochemical And Physiological Effects
Studies have shown that 4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine can inhibit the production of inflammatory cytokines and reactive oxygen species in cells. Additionally, this compound has been shown to protect against oxidative stress and promote cell survival.
Advantages And Limitations For Lab Experiments
One advantage of using 4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine in lab experiments is its potential to exhibit anti-inflammatory and antioxidant properties. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
Future research on 4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine could focus on elucidating its mechanism of action and identifying potential therapeutic applications. Additionally, further studies could investigate the safety and toxicity of this compound in vivo.
Synthesis Methods
The synthesis of 4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine involves the reaction of 4-nitrobenzaldehyde with 4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridinemethyl-2-pyridylamine in the presence of a base and a catalyst. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
Scientific Research Applications
4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine has been studied for its potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
properties
CAS RN |
18150-20-4 |
|---|---|
Product Name |
4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine |
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
4-[(E)-1-(4-nitrophenyl)prop-1-en-2-yl]pyridine |
InChI |
InChI=1S/C14H12N2O2/c1-11(13-6-8-15-9-7-13)10-12-2-4-14(5-3-12)16(17)18/h2-10H,1H3/b11-10+ |
InChI Key |
KHHRTVVCJQGYMV-ZHACJKMWSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=NC=C2 |
SMILES |
CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=NC=C2 |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



acetate](/img/structure/B103585.png)
